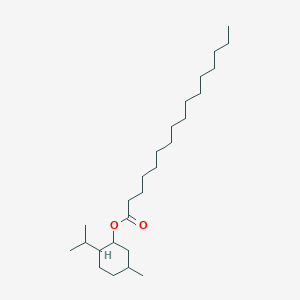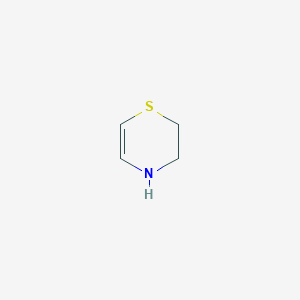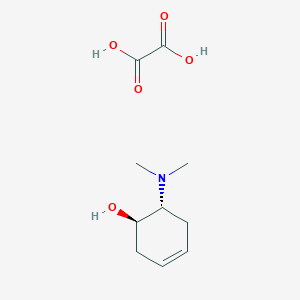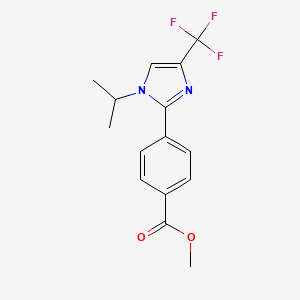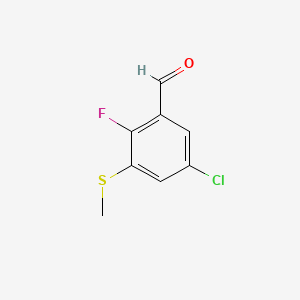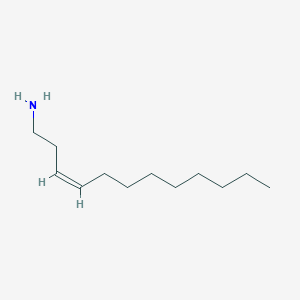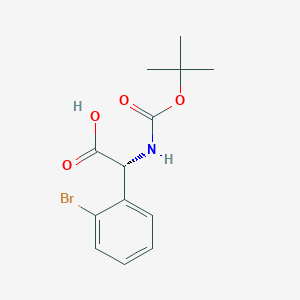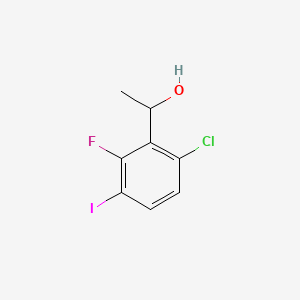
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7ClFIO. It is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with an ethanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.
Substitution: Halogen exchange reactions where the chloro, fluoro, or iodo groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in the removal of halogen atoms .
科学研究应用
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The presence of multiple halogen atoms may influence its reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- 1-(6-Chloro-3-fluoro-2-iodophenyl)ethanol
- 1-(5-Fluoro-2-iodophenyl)ethanol
Uniqueness
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is unique due to the specific arrangement of chloro, fluoro, and iodo substituents on the phenyl ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications .
属性
分子式 |
C8H7ClFIO |
|---|---|
分子量 |
300.49 g/mol |
IUPAC 名称 |
1-(6-chloro-2-fluoro-3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7ClFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 |
InChI 键 |
NTNRXSAJJVNRTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1F)I)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


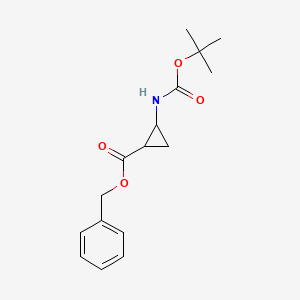
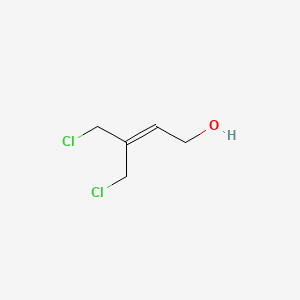
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
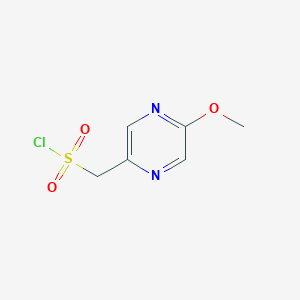
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
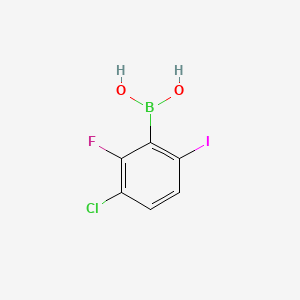
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
